Methyl 3-acetylamino-6-bromo-2-nitrobenzoate
Overview
Description
Methyl 3-acetylamino-6-bromo-2-nitrobenzoate is an organic compound with a complex structure that includes acetylamino, bromo, and nitro functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetylamino-6-bromo-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoate precursor, followed by bromination and acetylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, nitration might be carried out using a mixture of concentrated nitric and sulfuric acids, while bromination could involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction parameters can help in achieving consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetylamino-6-bromo-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Methyl 3-acetylamino-6-bromo-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-acetylamino-6-bromo-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-acetylamino-6-bromo-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetylamino-6-bromo-2-nitrobenzoate depends on the specific application and the target molecule. In biological systems, the compound’s functional groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-6-bromo-2-nitrobenzoate: Similar structure but with an amino group instead of an acetylamino group.
Methyl 3-acetylamino-6-chloro-2-nitrobenzoate: Similar structure but with a chloro group instead of a bromo group.
Methyl 3-acetylamino-6-bromo-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 3-acetylamino-6-bromo-2-nitrobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (acetylamino) groups can influence its chemical behavior in various reactions .
Properties
IUPAC Name |
methyl 3-acetamido-6-bromo-2-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5/c1-5(14)12-7-4-3-6(11)8(10(15)18-2)9(7)13(16)17/h3-4H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBZGNWNFAFBFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Br)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457073 | |
Record name | Methyl 3-acetylamino-6-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333458-73-4 | |
Record name | Methyl 3-acetylamino-6-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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